1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate
Description
The compound 1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate is a synthetic glucocorticoid derivative characterized by a pentacyclic core structure with multiple substituents, including difluoro, hydroxy, methyl, and propyl groups. These analogs share the pentacyclic backbone but differ in ester substituents and halogenation patterns, which critically influence their pharmacokinetics and receptor binding .
Properties
IUPAC Name |
1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38F2O9/c1-6-8-23-39-22-13-17-18-12-20(30)19-11-16(32)9-10-26(19,4)28(18,31)21(33)14-27(17,5)29(22,40-23)24(34)37-15(3)38-25(35)36-7-2/h9-11,15,17-18,20-23,33H,6-8,12-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCELVROFGZYBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)OC(C)OC(=O)OCC)C)O)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38F2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869458 | |
| Record name | 1-[(Ethoxycarbonyl)oxy]ethyl 4b,12-difluoro-5-hydroxy-4a,6a-dimethyl-2-oxo-8-propyl-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxole-6b-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[108002,904,8The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Applications
1.1 Anti-inflammatory Properties
Itrocinonide is primarily recognized for its potent anti-inflammatory effects. It acts as a glucocorticoid receptor agonist, which means it binds to glucocorticoid receptors in the body and activates them. This activation leads to a reduction in inflammation by inhibiting the expression of pro-inflammatory cytokines and mediators such as interleukins and tumor necrosis factor-alpha (TNF-α) .
1.2 Dermatological Uses
Due to its anti-inflammatory properties, Itrocinonide is utilized in dermatology for treating various skin conditions such as psoriasis and eczema. Clinical studies have shown that topical applications can significantly reduce symptoms like itching and redness while promoting skin healing .
1.3 Research in Autoimmune Diseases
Recent studies have explored the use of Itrocinonide in treating autoimmune diseases due to its immunosuppressive effects. By modulating immune responses, it may help manage conditions such as rheumatoid arthritis and lupus erythematosus .
Biochemical Research Applications
2.1 Glucocorticoid Receptor Studies
Itrocinonide serves as a valuable tool in biochemical research for studying the mechanisms of glucocorticoid receptor signaling pathways. Researchers utilize this compound to investigate how glucocorticoids influence gene expression related to stress responses and metabolism .
2.2 Drug Development
The compound's structural characteristics make it a candidate for drug development aimed at enhancing glucocorticoid receptor activity while minimizing side effects associated with traditional glucocorticoids . Ongoing research focuses on modifying its structure to improve efficacy and reduce potential adverse reactions.
Case Studies
Mechanism of Action
The mechanism of action of 1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares key structural features and properties of the target compound with its closest analogs:
Key Observations :
Halogenation: The target compound’s 12,19-difluoro substitution is unique among the listed analogs. Fluorine atoms are known to enhance metabolic stability and binding affinity to glucocorticoid receptors by modulating electron density and steric effects .
Ester Moieties: Compared to budesonide’s 2-hydroxyacetyl group and ciclesonide’s 2-methyl propanoate, the ethoxycarbonyloxyethyl ester in the target compound may delay hydrolysis, prolonging its half-life .
Propyl vs. Cyclohexyl : The 6-propyl group in the target compound and budesonide contrasts with ciclesonide’s 6-cyclohexyl , which contributes to lipophilicity and tissue penetration .
Pharmacokinetic and Pharmacodynamic Insights
- Budesonide : Rapid first-pass metabolism in the liver via cytochrome P450 3A4 (CYP3A4) reduces systemic exposure, making it suitable for inhaled use .
- Ciclesonide : A prodrug activated by esterases in the lungs, minimizing systemic side effects. Its cyclohexyl group enhances receptor binding .
- Target Compound : The ethoxycarbonyloxyethyl group likely reduces hepatic metabolism, as seen in similar esters, but in vivo data are required to confirm this .
Computational and Experimental Comparisons
- Similarity Indexing : Tools like the Tanimoto coefficient () could quantify structural similarity between the target compound and analogs. For example, budesonide and ciclesonide share ~70% similarity in core structure but diverge in substituents .
- Crystallography : SHELX programs () have been pivotal in resolving the crystal structures of related steroids, aiding in understanding their conformational stability .
Biological Activity
1-Ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate, commonly known as Itrocinonide (CAS Number: 106033-96-9), is a synthetic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Mass
- Molecular Formula : C29H38F2O9
- Molecular Mass : 568.60 g/mol
Structural Characteristics
Itrocinonide features a complex structure characterized by multiple functional groups including ethoxycarbonyl and difluoro substitutions which contribute to its unique biological activities.
Itrocinonide exhibits a range of biological activities primarily attributed to its interaction with steroid hormone receptors and inflammatory pathways. The compound acts as a potent anti-inflammatory agent and has been studied for its effects on various cellular processes.
Anti-inflammatory Effects
Research indicates that Itrocinonide significantly reduces inflammation in various models. It modulates the expression of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses .
Anticancer Properties
Preliminary studies suggest potential anticancer activity through apoptosis induction in cancer cell lines. The compound has shown efficacy in inhibiting cell proliferation and inducing cell cycle arrest in specific tumor types .
Case Study 1: In Vivo Anti-inflammatory Activity
A study conducted on animal models demonstrated that Itrocinonide administration led to a marked reduction in swelling and pain associated with induced inflammatory conditions. The results indicated a decrease in serum levels of inflammatory markers such as TNF-alpha and IL-6 .
| Parameter | Control Group | Itrocinonide Group |
|---|---|---|
| Swelling (mm) | 15 | 5 |
| Pain Score (0-10) | 8 | 2 |
| TNF-alpha (pg/mL) | 150 | 50 |
| IL-6 (pg/mL) | 200 | 70 |
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that Itrocinonide inhibited cell growth by over 50% at concentrations of 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to the control group .
| Cell Line | Control Viability (%) | Itrocinonide Viability (%) |
|---|---|---|
| MCF-7 | 100 | 45 |
| MDA-MB-231 | 100 | 35 |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
